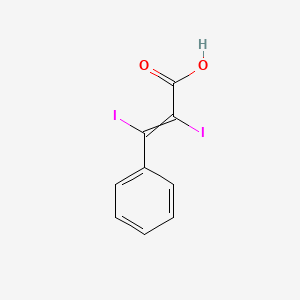
2-Propenoic acid, 2,3-diiodo-3-phenyl-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2,3-diiodo-3-phenyl-, (E)- is a chemical compound characterized by the presence of two iodine atoms and a phenyl group attached to the propenoic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2,3-diiodo-3-phenyl-, (E)- typically involves the iodination of 3-phenyl-2-propenoic acid. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the introduction of iodine atoms into the propenoic acid structure. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2,3-diiodo-3-phenyl-, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diiodo derivatives.
Reduction: Reduction reactions can remove iodine atoms, leading to the formation of less iodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diiodo derivatives, while reduction can produce less iodinated compounds. Substitution reactions result in the formation of new functionalized derivatives.
Applications De Recherche Scientifique
2-Propenoic acid, 2,3-diiodo-3-phenyl-, (E)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce iodine atoms into various molecules.
Biology: The compound’s iodinated structure makes it useful in radiolabeling studies for tracking biological processes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Propenoic acid, 2,3-diiodo-3-phenyl-, (E)- exerts its effects involves the interaction of its iodine atoms with molecular targets. The iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The phenyl group also contributes to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 3-phenyl-: Lacks the iodine atoms, making it less reactive in certain chemical reactions.
2-Propenoic acid, 3-(2-hydroxyphenyl)-: Contains a hydroxyl group instead of iodine, leading to different reactivity and applications.
2-Propenoic acid, 3-phenyl-, ethyl ester: An ester derivative with different physical and chemical properties.
Uniqueness
2-Propenoic acid, 2,3-diiodo-3-phenyl-, (E)- is unique due to the presence of two iodine atoms, which significantly influence its chemical behavior and potential applications. The combination of iodine atoms and a phenyl group provides a distinctive set of properties that are not found in similar compounds.
This article provides a comprehensive overview of 2-Propenoic acid, 2,3-diiodo-3-phenyl-, (E)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
66288-38-8 |
|---|---|
Formule moléculaire |
C9H6I2O2 |
Poids moléculaire |
399.95 g/mol |
Nom IUPAC |
2,3-diiodo-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H6I2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5H,(H,12,13) |
Clé InChI |
JAXXFCKLDGCMGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C(=O)O)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


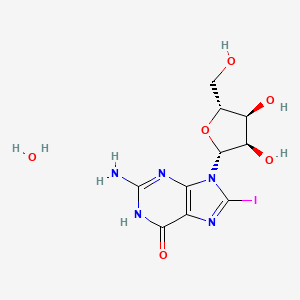

![2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14478791.png)
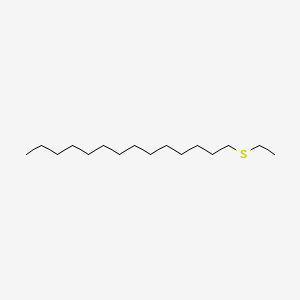

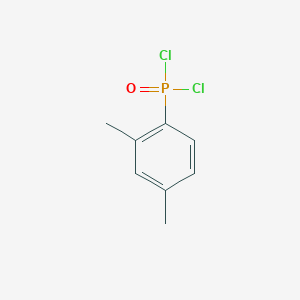
![2-[(Acetylsulfanyl)methyl]butanoic acid](/img/structure/B14478824.png)
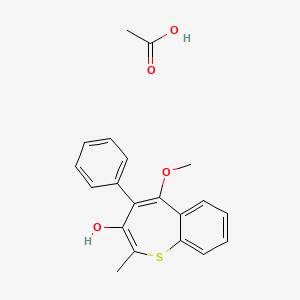
![2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene](/img/structure/B14478836.png)

![2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol](/img/structure/B14478838.png)
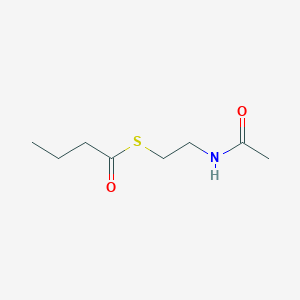

![2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate](/img/structure/B14478854.png)
